molecular formula C6H6ClN3 B11918495 [1,2,4]Triazolo[1,5-a]pyridine hydrochloride

[1,2,4]Triazolo[1,5-a]pyridine hydrochloride

Cat. No.: B11918495
M. Wt: 155.58 g/mol
InChI Key: GNMIQBZZNJLRCW-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridine hydrochloride is a heterocyclic compound that has garnered significant interest in medicinal and pharmaceutical chemistry. This compound, characterized by a bridge-headed nitrogen atom, is found in various biologically active molecules. It exhibits a range of biological activities, including acting as inhibitors for enzymes such as Janus kinases and RORγt inverse agonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[1,5-a]pyridine hydrochloride can be achieved through several methods:

Industrial Production Methods

Industrial production methods often involve scalable and eco-friendly processes. The microwave-mediated synthesis is particularly notable for its efficiency and broad substrate scope, making it suitable for large-scale production .

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[1,5-a]pyridine hydrochloride is unique due to its broad range of biological activities and its efficiency in various synthetic routes. Its ability to act as an inhibitor for multiple enzymes makes it a valuable compound in medicinal research .

Properties

Molecular Formula

C6H6ClN3

Molecular Weight

155.58 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine;hydrochloride

InChI

InChI=1S/C6H5N3.ClH/c1-2-4-9-6(3-1)7-5-8-9;/h1-5H;1H

InChI Key

GNMIQBZZNJLRCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NN2C=C1.Cl

Origin of Product

United States

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